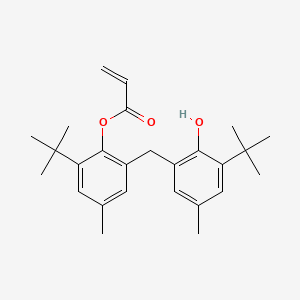

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate

Descripción

Introduction to 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl Acrylate

Nomenclature and Structural Analysis

Chemical Nomenclature

The compound is systematically named 2-[2-hydroxy-5-methyl-3-(2-methyl-2-propanyl)benzyl]-4-methyl-6-(2-methyl-2-propanyl)phenyl acrylate under IUPAC rules. Its numerous synonyms include:

- Sumilizer GM (trade name)

- 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) monoacrylate

- Irganox 3052 (industrial designation)

The CAS registry number 61167-58-6 is universally recognized across academic and industrial databases.

Molecular Architecture

The compound’s structure integrates three key components:

- Phenolic backbone : A bis-phenol framework with tert-butyl substituents at positions 3 and 5, providing steric hindrance and oxidative stability.

- Acrylate ester : A propenoate group enabling radical scavenging and polymerization activity.

- Methyl groups : Enhance hydrophobicity and thermal resistance.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₃₄O₃ | |

| Molecular weight | 394.56 g/mol | |

| Melting point | 134–138°C | |

| Density | 1.13 g/cm³ |

The tert-butyl groups (C(CH₃)₃) at positions 2 and 6 create a sterically crowded environment, delaying degradation by limiting molecular mobility. The phenolic hydroxyl group (-OH) participates in hydrogen bonding, enhancing radical-trapping efficiency.

Historical Context in Acrylate Chemistry

Early Developments in Acrylate Polymers

The foundational work on acrylic acid derivatives began in the 19th century:

- 1843 : Synthesis of acrylic acid by German chemists.

- 1865 : Isolation of methacrylic acid, a structural analog.

- 1921 : Rohm & Haas pioneered industrial-scale acrylate ester production, enabling polymer applications.

Evolution of Phenolic Antioxidants

Hindered phenol antioxidants emerged in the mid-20th century to address polymer degradation. Traditional antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) suffered from volatility and limited efficacy under high-temperature conditions. The integration of acrylate groups into phenolic structures, as seen in This compound , marked a breakthrough:

Propiedades

IUPAC Name |

[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-10-22(27)29-24-19(12-17(3)14-21(24)26(7,8)9)15-18-11-16(2)13-20(23(18)28)25(4,5)6/h10-14,28H,1,15H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORUEKDKNHHQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052282 | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61167-58-6 | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061167586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAC6GZ50W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

The primary target of 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, also known as Sumilizer GM, is polymer materials . This compound is used as an additive to maintain the existing functionality of these materials.

Mode of Action

Sumilizer GM interacts with its targets, the polymer materials, by providing heat resistance at elevated temperatures during polymer processing . It also minimizes the formation of Fish-Eye gels and die build-up during processing.

Biochemical Pathways

Sumilizer GM affects the thermal degradation pathway of polymers. It responds to the degradation mechanisms that affect polymers. During each manufacturing process, macromolecular materials are exposed to stresses, such as heat and mechanical shear forces that decrease molecular weight or generate gelation caused by crosslinking.

Result of Action

The molecular and cellular effects of Sumilizer GM’s action include resistance to discoloration . This compound helps maintain the color and appearance of the polymer materials during processing and usage.

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Sumilizer GM. For instance, this compound exhibits excellent heat resistance at elevated temperatures during polymer processing. This suggests that it can perform effectively even in high-temperature environments. Furthermore, it has been approved for food contact by the FDA and EU, indicating its safety in various application environments.

Análisis Bioquímico

Biochemical Properties

It is known that Sumilizer GM exhibits excellent heat resistance at elevated temperatures during polymer processing. It also minimizes Fish-Eye gels and die build-up during processing

Cellular Effects

Given its role as a stabilizer in polymer materials, it may influence cellular processes related to heat resistance and polymer processing.

Molecular Mechanism

The molecular mechanism of Sumilizer GM involves its role as a stabilizer in polymer materials. It has been designed to respond to the degradation mechanisms that affect polymers

Temporal Effects in Laboratory Settings

It is known that Sumilizer GM exhibits excellent heat resistance at elevated temperatures during polymer processing.

Metabolic Pathways

Given its role as a stabilizer in polymer materials, it may be involved in pathways related to heat resistance and polymer processing.

Actividad Biológica

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, commonly referred to as SUMILIZER GM (F), is a compound recognized for its antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : C26H38O3

- Molecular Weight : 394.56 g/mol

- CAS Number : 61167-58-6

- Physical State : Solid (white to almost white powder)

- Melting Point : 134.0 to 138.0 °C

Antioxidant Activity

The primary biological activity attributed to SUMILIZER GM (F) is its role as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound functions by scavenging free radicals and enhancing the activity of antioxidant enzymes.

The antioxidant mechanism involves:

- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), preventing cellular damage.

- Enhancing Antioxidant Enzymes : It upregulates enzymes such as superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative stress .

Toxicological Profile

While the antioxidant properties are beneficial, it is essential to evaluate the potential toxic effects of prolonged exposure to phenolic compounds. Some studies indicate that certain tert-butyl phenolic antioxidants may act as endocrine disruptors and could lead to liver and lung damage if not managed correctly .

Case Studies and Research Findings

Applications in Industry

SUMILIZER GM (F) is widely used across various industries due to its stability and effectiveness as an antioxidant. Its applications include:

Aplicaciones Científicas De Investigación

Antioxidant in Polymers

BNX 3052 is widely used as an antioxidant in the production of polymers, adhesives, and sealants. Its ability to inhibit oxidative processes prolongs the lifespan and maintains the integrity of polymer products under various environmental conditions .

Stabilization of Elastomers

In elastomer formulations, BNX 3052 acts to prevent degradation caused by heat and light exposure. This stabilization is crucial for applications in automotive and industrial sectors where elastomers are exposed to harsh conditions .

Food Contact Materials

The compound is also recognized for its safety in food contact applications, making it suitable for use in packaging materials that require compliance with food safety regulations. Its antioxidant properties help maintain the quality and safety of food products by preventing rancidity and spoilage .

Cosmetic Applications

BNX 3052 finds application in cosmetic formulations as a preservative and stabilizer. It helps protect sensitive ingredients from oxidative degradation, thereby enhancing the shelf life and effectiveness of cosmetic products .

Case Study 1: Polymer Stabilization

A study conducted on various polymer formulations demonstrated that incorporating BNX 3052 significantly improved thermal stability compared to formulations without antioxidants. The research indicated that the addition of BNX 3052 reduced discoloration and maintained mechanical properties over extended periods of thermal exposure.

| Polymer Type | Without Antioxidant | With BNX 3052 |

|---|---|---|

| Polypropylene | Degraded after 100 hrs at 150°C | Stable after 200 hrs at 150°C |

| PVC | Yellowing observed after 50 hrs | No significant color change |

Case Study 2: Food Packaging

Research evaluating the use of BNX 3052 in food packaging materials showed that its presence effectively inhibited oxidation reactions that could compromise food quality. The study measured the shelf life extension of packaged products, demonstrating a marked improvement when BNX 3052 was included.

| Product Type | Shelf Life Without BNX | Shelf Life With BNX |

|---|---|---|

| Snack Foods | 3 months | 6 months |

| Dairy Products | 1 week | 3 weeks |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The thermal stabilization performance of GM has been benchmarked against several antioxidants, including DSPDP, Irganox 1076, and Irganox 3114, in studies involving acrylonitrile butadiene styrene (ABS) under extreme conditions (100°C convection oven and 240°C extruder) . Below is a detailed comparison:

Table 1: Comparative Analysis of GM and Key Antioxidants

Key Findings

Performance in ABS: GM outperformed all comparators in yellowing resistance and long-term thermal stability due to its ability to act early in the oxidation chain (trapping radicals before peroxidation) . Irganox 3114, while effective in scavenging multiple radicals, showed inferior performance in anaerobic extrusion conditions compared to GM .

Structural Advantages: GM’s intramolecular hydrogen bonding stabilizes the phenoxyl radical intermediate, prolonging its antioxidant activity . The acrylate group enables covalent bonding to polymer chains, reducing migration and extraction .

Volatility and Safety: GM’s low volatility ensures sustained protection during high-temperature processing (e.g., extrusion), unlike DSPDP, which degrades rapidly . FDA approval for food-contact applications gives GM a regulatory edge over Irganox 3114 and DSPDP .

Limitations of Comparators: Irganox 1076 suffers from moderate volatility, limiting its use in high-temperature environments. DSPDP’s phosphite-based mechanism is less effective in anaerobic conditions, where peroxide formation is minimal .

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves esterification of a phenolic hydroxyl-containing intermediate with an acrylic acid derivative or acryloyl chloride to introduce the acrylate functionality. The presence of bulky tert-butyl groups on the aromatic rings is usually introduced via alkylation steps prior to esterification.

Stepwise Preparation Approach

Synthesis of the Phenolic Intermediate:

- Starting from substituted phenols such as 2-tert-butyl-4-methylphenol and 3-tert-butyl-2-hydroxy-5-methylbenzyl derivatives.

- The benzyl linkage is introduced via a methylene bridge (–CH2–) connecting the two aromatic rings.

- Alkylation reactions using tert-butyl reagents (e.g., tert-butyl chloride or tert-butyl bromide) under Friedel-Crafts conditions or other alkylation protocols to install the tert-butyl groups at the desired positions.

-

- The phenolic hydroxyl group in the intermediate is reacted with acrylic acid derivatives such as acryloyl chloride or acrylic anhydride.

- This reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent premature polymerization or oxidation.

- Base catalysts like triethylamine or pyridine are often used to neutralize the hydrochloric acid formed during the esterification.

- The reaction temperature is controlled, often kept low (0-10°C) initially to minimize side reactions, then allowed to warm to room temperature for completion.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | tert-Butyl chloride, Lewis acid catalyst (e.g., AlCl3) | Control temperature to avoid over-alkylation |

| Benzylation | Formaldehyde or paraformaldehyde, acid catalyst | Formation of methylene bridge |

| Acrylation | Acryloyl chloride or acrylic acid, base (triethylamine) | Inert atmosphere, temperature control (0-25°C) |

| Purification | Recrystallization or chromatography | Confirm purity by HPLC, NMR, melting point |

Representative Reaction Scheme (Conceptual)

Phenolic intermediate with tert-butyl groups + Acryloyl chloride → this compound + HCl

Analytical and Research Findings on Preparation

Purity and Structural Confirmation: HPLC analysis consistently shows purity above 96%, with NMR spectra confirming the presence of aromatic protons, tert-butyl groups, hydroxyl, and acrylate functionalities as expected.

Physical Properties: The melting point range (134-138°C) is consistent with the crystalline nature of the purified compound, indicating successful synthesis and purity.

Stability Considerations: The compound is sensitive to air and heat; therefore, storage under inert gas and refrigeration is recommended to prevent degradation, which can affect yield and purity.

Polymerization Potential: The acrylate moiety allows for further polymerization reactions, making the compound a valuable monomer or additive in polymer chemistry, particularly in coatings and adhesives.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Reaction atmosphere | Inert gas (N2 or Ar) |

| Temperature (acrylation) | 0-10°C initially, then room temperature |

| Catalyst/Base | Triethylamine or pyridine |

| Purity (HPLC) | >96% |

| Yield | Variable, typically moderate to high |

| Storage | Refrigerated, under inert atmosphere |

| Analytical methods | HPLC, NMR, melting point |

Q & A

Q. Experimental Design :

- Free-radical copolymerization : Initiate with ammonium persulfate (APS) at 60–80°C in aqueous or solvent-based systems.

- Monomer feed ratio optimization : Vary the molar ratio of acrylate to dimethyldiallylammonium chloride (DMDAAC) to tune charge density and hydrophobicity .

- Post-polymerization analysis :

Advanced: How can crystallographic data from analogous tert-butyl-substituted phenolic compounds inform the structural elucidation of this acrylate?

- Comparative crystallography : Use X-ray diffraction (XRD) data from structurally similar compounds (e.g., (6R)-2-tert-butylphenol derivatives) to predict bond angles and torsional strain in the benzyl-acrylate moiety .

- Stereochemical analysis : The tert-butyl groups induce conformational rigidity; computational tools like Mercury or OLEX2 can model steric clashes and optimize crystal packing .

Advanced: What computational modeling strategies are effective in predicting the compound’s stability under varying thermal or pH conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the acrylate ester linkage to predict thermal degradation thresholds.

- Molecular Dynamics (MD) simulations : Model hydrolytic stability at acidic/basic pH by tracking ester bond cleavage rates in silico.

- Analogous system extrapolation : Leverage stability data from tert-butyl-substituted acrylates (e.g., thermal decomposition >200°C) to guide experimental design .

Advanced: How can researchers resolve contradictions in reported reactivity data for sterically hindered acrylates in Diels-Alder reactions?

- Controlled kinetic studies : Compare reaction rates under varying temperatures and solvent polarities (e.g., toluene vs. DMF).

- Steric parameter quantification : Use Taft or Charton steric constants to correlate substituent bulk with cycloaddition efficiency.

- Cross-validation : Replicate literature protocols for analogous tert-butyl acrylates and adjust diene electronic profiles to enhance reactivity .

Advanced: What spectroscopic methods are optimal for detecting degradation products in long-term stability studies?

- Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor ester carbonyl peaks (~1730 cm⁻¹) for hydrolysis or oxidation.

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Identify low-abundance degradation products (e.g., phenolic acids or acrylate dimers).

- Accelerated stability testing : Expose samples to 40°C/75% RH and compare degradation pathways via Arrhenius modeling .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.